Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate structure
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numéro CAS:95470-42-1
Le MF:C7H9BrN2O2
Mégawatts:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
    • Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
    • 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
    • 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
    • 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
    • ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
    • QC-4447
    • RD-0244
    • 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • AK139355
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
    • ethyl 2-bromo-5-methylimidazole-4-carboxylate
    • LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • STL217698
    • BBL031661
    • SBB077166
    • FCH1327960
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
    • SY046792
    • AKOS005207529
    • AC-28882
    • F17242
    • AKOS005207528
    • IFLAB-BB F2108-0155
    • 95470-42-1
    • SCHEMBL3373723
    • AS-871/43475421
    • ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
    • ALBB-022390
    • VDA47042
    • DS-6677
    • MFCD09965534
    • 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
    • CS-W022656
    • MFCD09033863
    • EN300-134109
    • F2108-0155
    • 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
    • J-520719
    • MDL: MFCD09033863
    • Piscine à noyau: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
    • La clé Inchi: LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • Sourire: O=C(C1=C(C)N=C(Br)N1)OCC

Propriétés calculées

  • Qualité précise: 231.98500
  • Masse isotopique unique: 231.98474g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 177
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 55
  • Le xlogp3: 2

Propriétés expérimentales

  • Dense: 1.6±0.1 g/cm3
  • Point d'ébullition: 265.3°C at 760 mmHg
  • Point d'éclair: 163.9±25.7 °C
  • Le PSA: 54.98000
  • Le LogP: 1.65730
  • Pression de vapeur: 0.0±0.8 mmHg at 25°C

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Informations de sécurité

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Données douanières

  • Code HS:2933290090
  • Données douanières:

    Code douanier chinois:

    29332909090

    Résumé:

    29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate PrixPlus >>

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Alichem
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Alichem
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Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt
Référence
(2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors
Lee, Sunkyung; Yi, Kyu Yang; Youn, Sung Jun; Lee, Byung Ho; Yoo, Sung-eun, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331

Méthode de production 2

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  20 h, rt
1.2 Reagents: Ethyl acetate
Référence
Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Référence
Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors
, Japan, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Référence
Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Référence
Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  4 h, 85 °C
Référence
Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists
Zuev, Dmitry; Vrudhula, Vivekananda M.; Michne, Jodi A.; Dasgupta, Bireshwar; Pin, Sokhom S.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674

Méthode de production 8

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Référence
Benzimidazole derivatives as inhibitors of PAD4 and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Référence
Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
Référence
Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  16 h, rt
Référence
Preparation of arylazolecarboxamides for the treatment of obesity
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 20 °C
Référence
Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  overnight, rt
Référence
Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Référence
Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent
, World Intellectual Property Organization, , ,

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Fournisseurs

Amadis Chemical Company Limited
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(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numéro de commande:A11149
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:08
Prix ($):525.0/1837.0
Courriel:sales@amadischem.com

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
A11149
Pureté:99%/99%
Quantité:5g/25g
Prix ($):525.0/1837.0
Courriel